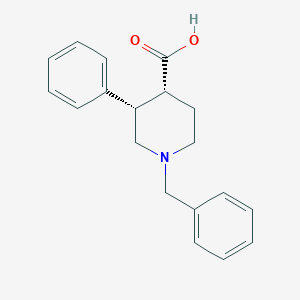methanone](/img/structure/B257302.png)
[4-(Diphenylmethyl)piperazin-1-yl](4-ethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Diphenylmethyl)piperazin-1-yl](4-ethoxyphenyl)methanone, commonly known as DPPM, is a chemical compound that has gained significant attention in the scientific community for its potential applications in biomedical research. DPPM is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of DPPM is not fully understood. However, it has been suggested that DPPM acts on the dopaminergic and serotonergic systems in the brain. DPPM has been shown to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
DPPM has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DPPM has also been shown to have antipsychotic effects by blocking dopamine receptors in the brain. Additionally, DPPM has been shown to have analgesic effects by inhibiting the transmission of pain signals in the spinal cord.
Vorteile Und Einschränkungen Für Laborexperimente
DPPM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DPPM is also highly soluble in organic solvents, making it easy to work with in the lab. However, DPPM has some limitations in lab experiments. It has a relatively short half-life, which can make it difficult to study its pharmacokinetics. Additionally, DPPM has low selectivity for specific receptors, which can make it difficult to study its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of DPPM. One direction is to study its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, particularly its selectivity for specific receptors. Additionally, future studies could focus on improving the pharmacokinetics of DPPM, such as by developing prodrugs that can increase its half-life. Overall, the study of DPPM has the potential to lead to the development of new treatments for a variety of diseases.
Synthesemethoden
The synthesis method of DPPM involves the reaction of 4-(4-ethoxyphenyl)butan-2-one with diphenylmethylpiperazine in the presence of a catalyst. The reaction results in the formation of DPPM as a white crystalline solid. The purity of DPPM can be improved through recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
DPPM has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit anticancer, antipsychotic, and analgesic properties. DPPM has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Eigenschaften
Produktname |
[4-(Diphenylmethyl)piperazin-1-yl](4-ethoxyphenyl)methanone |
|---|---|
Molekularformel |
C26H28N2O2 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
(4-benzhydrylpiperazin-1-yl)-(4-ethoxyphenyl)methanone |
InChI |
InChI=1S/C26H28N2O2/c1-2-30-24-15-13-23(14-16-24)26(29)28-19-17-27(18-20-28)25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,25H,2,17-20H2,1H3 |
InChI-Schlüssel |
HZBSTKQZRLGIDI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[Benzyl(methyl)amino]propan-2-yl 1-benzofuran-2-carboxylate](/img/structure/B257221.png)
![2-[Benzyl(methyl)amino]-1-methylethyl 2-furoate](/img/structure/B257223.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257224.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2-furamide](/img/structure/B257225.png)
![N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B257226.png)
![N-[2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B257227.png)
![9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257229.png)
![2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B257230.png)
![3,5-di-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B257236.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2,4-dichlorobenzoate](/img/structure/B257237.png)
![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)

![2-[(Dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B257243.png)